molecular formula C11H22N2O2 B135577 Tert-butyl 3-aminoazepane-1-carboxylate CAS No. 609789-17-5

Tert-butyl 3-aminoazepane-1-carboxylate

Cat. No. B135577
CAS RN: 609789-17-5
M. Wt: 214.3 g/mol
InChI Key: WXWILWLHHQGUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-aminoazepane-1-carboxylate (TBAC) is a versatile molecule that has been used in a variety of scientific applications. TBAC is an organic compound with a molecular weight of 327.4 g/mol and is composed of a tertiary amine group, an azepane ring, and a carboxylic acid group. TBAC has been used in a variety of scientific research, particularly in the fields of organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Rho-Kinase Inhibitors

    Tert-butyl 3-aminoazepane-1-carboxylate is used in the synthesis of Rho-kinase inhibitors like K-115, providing a practical approach for large-scale production (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

  • Enantioselective Preparations

    The compound plays a role in the enantioselective preparation of certain derivatives, such as (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate, through chiral supercritical fluid chromatography (Carry, Brohan, Perron, & Bardouillet, 2013).

  • Structural Isomer Studies

    It's used in the synthesis of N-substituted regioisomers of besifloxacin for structural analysis (Xia, Chen, & Yu, 2013).

Chemical Structure and Properties

  • Molecular Structure Analysis

    The compound has been synthesized and characterized, with studies on its crystal structure and molecular properties (Moriguchi et al., 2014).

  • Versatile Intermediate for Amine Synthesis

    It serves as a versatile intermediate in the asymmetric synthesis of amines, highlighting its utility in chemical reactions (Ellman, Owens, & Tang, 2002).

Pharmaceutical and Biological Applications

Safety and Hazards

The safety information for Tert-butyl 3-aminoazepane-1-carboxylate is available in its Material Safety Data Sheet (MSDS) . For detailed safety and hazard information, it is recommended to refer to the MSDS provided by the manufacturer.

Mechanism of Action

properties

IUPAC Name

tert-butyl 3-aminoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWILWLHHQGUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630190
Record name tert-Butyl 3-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

609789-17-5
Record name tert-Butyl 3-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-aminoazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-aminoazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-aminoazepane-1-carboxylate
Reactant of Route 3
Tert-butyl 3-aminoazepane-1-carboxylate
Reactant of Route 4
Tert-butyl 3-aminoazepane-1-carboxylate
Reactant of Route 5
Tert-butyl 3-aminoazepane-1-carboxylate
Reactant of Route 6
Tert-butyl 3-aminoazepane-1-carboxylate

Q & A

Q1: What is the role of Tert-butyl 3-aminoazepane-1-carboxylate in the synthesis of Besifloxacin?

A1: this compound serves as a crucial reagent in the synthesis of a novel compound, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride. This compound, identified as the N-substituted regioisomer of the antibiotic Besifloxacin, is formed when this compound reacts with 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in acetonitrile. This reaction proceeds with a 37% yield [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.